molecular formula C11H18N2OS B6898811 1-[1-(1,3-Thiazol-2-ylmethyl)piperidin-3-yl]ethanol

1-[1-(1,3-Thiazol-2-ylmethyl)piperidin-3-yl]ethanol

Cat. No.: B6898811
M. Wt: 226.34 g/mol
InChI Key: AIOWJRXKEJMDOW-UHFFFAOYSA-N
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Description

1-[1-(1,3-Thiazol-2-ylmethyl)piperidin-3-yl]ethanol is a compound that features a thiazole ring, a piperidine ring, and an ethanol group. Thiazole rings are known for their presence in various biologically active compounds, including vitamins and antibiotics

Preparation Methods

The synthesis of 1-[1-(1,3-Thiazol-2-ylmethyl)piperidin-3-yl]ethanol typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring and subsequent addition of the ethanol group. Common synthetic routes include:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[1-(1,3-Thiazol-2-ylmethyl)piperidin-3-yl]ethanol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1-[1-(1,3-Thiazol-2-ylmethyl)piperidin-3-yl]ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-Thiazol-2-ylmethyl)piperidin-3-yl]ethanol involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity to receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects .

Properties

IUPAC Name

1-[1-(1,3-thiazol-2-ylmethyl)piperidin-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-9(14)10-3-2-5-13(7-10)8-11-12-4-6-15-11/h4,6,9-10,14H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOWJRXKEJMDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)CC2=NC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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